
(2,2-Dimethoxycyclobutyl)methanamine
Descripción general
Descripción
(2,2-Dimethoxycyclobutyl)methanamine is a cyclobutane amine that has recently been gaining attention in the scientific community. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with two methoxy groups and an amine group attached to a methylene bridge. The molecular formula of this compound is C7H15NO2, and it has a molecular weight of 145.20 g/mol.
Métodos De Preparación
The synthesis of (2,2-Dimethoxycyclobutyl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 2,2-dimethoxycyclobutane. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
(2,2-Dimethoxycyclobutyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(2,2-Dimethoxycyclobutyl)methanamine has numerous potential applications in various fields of research and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its role as a precursor for drug development. Additionally, the compound is used in the development of new materials and as a reagent in organic synthesis .
Mecanismo De Acción
The mechanism of action of (2,2-Dimethoxycyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .
Comparación Con Compuestos Similares
(2,2-Dimethoxycyclobutyl)methanamine can be compared with other cyclobutane amines and methoxy-substituted compounds. Similar compounds include:
Cyclobutanemethanamine: Lacks the methoxy groups, resulting in different chemical properties.
2,2-Dimethoxycyclobutane: Does not have the amine group, limiting its biological applications.
Methoxy-substituted amines: Vary in the position and number of methoxy groups, affecting their reactivity and applications
Propiedades
IUPAC Name |
(2,2-dimethoxycyclobutyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-7(10-2)4-3-6(7)5-8/h6H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKADXYVJQYPTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281850 | |
| Record name | Cyclobutanemethanamine, 2,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638768-88-3 | |
| Record name | Cyclobutanemethanamine, 2,2-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638768-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanemethanamine, 2,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


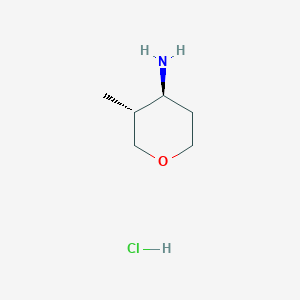
![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B3108120.png)
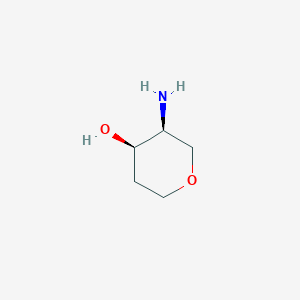
![2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3108140.png)

![6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3108149.png)
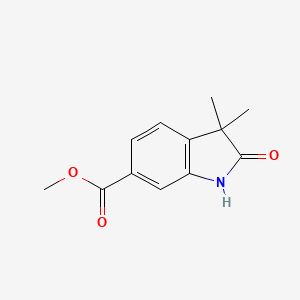
![tert-Butyl N-({4-aminobicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B3108163.png)
![Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3108172.png)
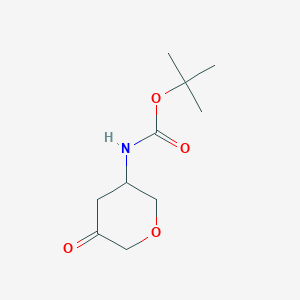
![Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3108196.png)
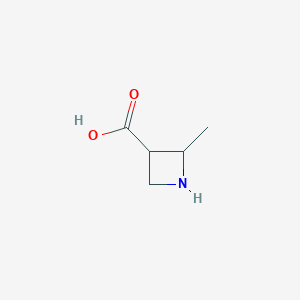
![Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3108214.png)
![6-Oxaspiro[3.4]octan-2-one](/img/structure/B3108217.png)
